2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methylfuran-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide
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Overview
Description
2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methylfuran-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide is a complex organic compound featuring a benzothiophene core, a cyano group, and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methylfuran-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide or potassium cyanide.
Attachment of the Ethenyl Group: The ethenyl group can be added via a Heck reaction, which involves the coupling of a halogenated benzothiophene with an alkene in the presence of a palladium catalyst.
Chloroacetamide Formation: The final step involves the reaction of the intermediate compound with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzothiophene rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the furan and benzothiophene rings.
Reduction: Amino derivatives resulting from the reduction of the cyano group.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the cyano and chloroacetamide groups makes it a candidate for binding studies with various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests possible activity against certain types of cancer cells or as an antimicrobial agent.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and functional groups.
Mechanism of Action
The mechanism of action of 2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methylfuran-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can form hydrogen bonds or dipole interactions, while the chloroacetamide moiety can participate in covalent bonding with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methylfuran-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide: shares similarities with other benzothiophene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity. The presence of both electron-donating and electron-withdrawing groups allows for fine-tuning of its chemical and biological properties, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[3-cyano-7,7-dimethyl-5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-6H-1-benzothiophen-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-12-4-6-14(25-12)7-5-13-8-15-16(11-22)19(23-17(24)10-21)26-18(15)20(2,3)9-13/h4-8H,9-10H2,1-3H3,(H,23,24)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWESZRRECXKIEA-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC2=CC3=C(C(C2)(C)C)SC(=C3C#N)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C2=CC3=C(C(C2)(C)C)SC(=C3C#N)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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